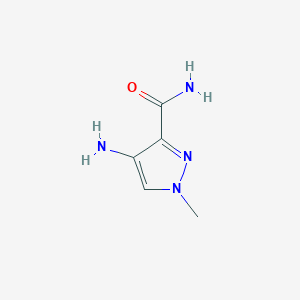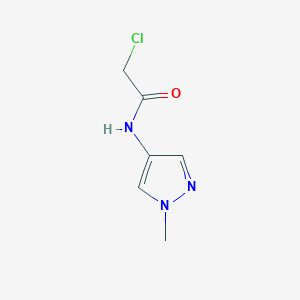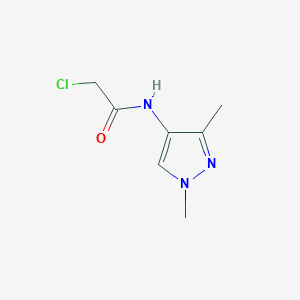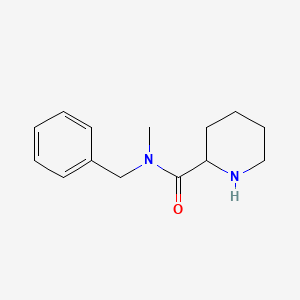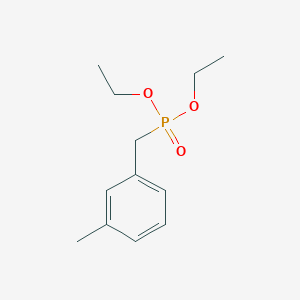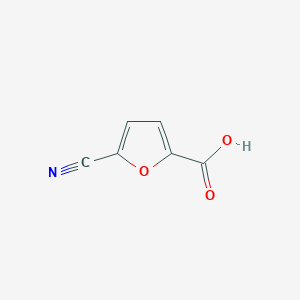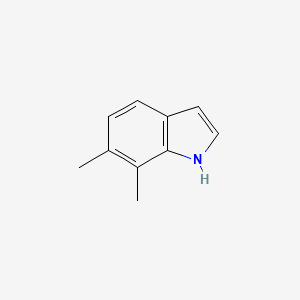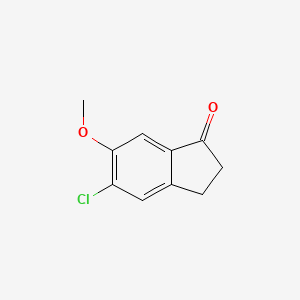
5-Chloro-6-methoxy-1-indanone
Übersicht
Beschreibung
5-Chloro-6-methoxy-1-indanone is an organic compound with the empirical formula C10H9ClO2 . It has a molecular weight of 196.63 . It is used as a reactant for the preparation of azaheterocycles via a palladium (II)-catalyzed ring-expansion reaction and the preparation of phenyldihydroindene hydroxy derivatives as dopamine receptor ligands .
Molecular Structure Analysis
The SMILES string of this compound is COc1cc2C(=O)CCc2cc1Cl . The InChI is 1S/C10H9ClO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 .Chemical Reactions Analysis
This compound is used as a reactant for the preparation of azaheterocycles via a palladium (II)-catalyzed ring-expansion reaction . It is also used in the preparation of phenyldihydroindene hydroxy derivatives as dopamine receptor ligands .Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 1.3±0.1 g/cm3 . Its boiling point is 340.6±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 5-Chloro-6-methoxy-1-indanone has been involved in studies exploring synthetic methods and chemical properties. For example, a study demonstrated the synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone from 5-chloro-1-indanone, using dimethyl carbonate as a methoxycarbonylation agent. This process presented an alternative to conventional toxic reagents, with an optimized yield of 86.09% (Chen Fan, 2009).
Energetic Characterization
- Indanone derivatives, including 6-methoxy-1-indanone, underwent energetic characterization using calorimetric techniques and computational methodologies. This study measured enthalpies of combustion and sublimation, providing insights into the molecular structures and energetic effects of methoxy groups in indanone structures (Ana L. R. Silva, Ana C. Lima, M. D. Ribeiro da Silva, 2018).
Pharmaceutical Applications
- A series of 6-methoxy indanone derivatives were synthesized and evaluated as potential probes for β-amyloid plaque imaging in Alzheimer's disease. Certain derivatives displayed significant binding abilities, suggesting potential for in vivo detection of β-amyloid plaques (Dou-Dou Nan, Changsheng Gan, Chen-Wei Wang, J. Qiao, Xin-Meng Wang, Jiang-Ning Zhou, 2016).
Photochemistry
- Research in photochemistry has explored compounds related to this compound. For instance, a study investigated the irradiation of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, leading to the formation of 3-alkoxy-6-methylindan-1-ones. This study highlighted the selectivity and potential synthetic applications of these photoreactions (L. Plíštil, T. Šolomek, J. Wirz, D. Heger, P. Klán, 2006).
Crystal Structure Analysis
- The crystal structure of 5-chloro-1-indanone, a related compound, was analyzed using X-ray diffraction and vibrational spectroscopy. This study provided insights into intermolecular forces like C–H⋯O, C–H⋯π, C O⋯Cl, and π⋯π bonding, crucial for understanding the molecular structure of indanone derivatives (T. P. Ruiz, M. Gómez, J. J. L. González, A. Kozioł, 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
5-Chloro-6-methoxy-1-indanone, also known as 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one, is primarily used in the preparation of azaheterocycles via a palladium (II)-catalyzed ring-expansion reaction . It is also used in the preparation of phenyldihydroindene hydroxy derivatives, which act as dopamine receptor ligands . Dopamine receptors are the primary targets of this compound .
Mode of Action
It is known that the compound interacts with dopamine receptors, which play a crucial role in the nervous system . The interaction with these receptors can lead to changes in neurotransmission, affecting various physiological functions.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to dopamine signaling, given its interaction with dopamine receptors . Dopamine signaling plays a crucial role in various physiological processes, including motor control, reward, and reinforcement.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with dopamine receptors . By acting on these receptors, the compound could potentially influence various physiological processes, including motor control and reward mechanisms.
Biochemische Analyse
Biochemical Properties
5-Chloro-6-methoxy-1-indanone plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been used as a reactant in the preparation of phenyldihydroindene hydroxy derivatives, which act as dopamine receptor ligands . These interactions suggest that this compound may modulate neurotransmitter pathways, potentially impacting neurological functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can induce apoptosis and affect the cell cycle in cancer cells . This indicates that this compound may have potential as an anti-cancer agent, affecting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been involved in the synthesis of azaheterocycles via a palladium(II)-catalyzed ring-expansion reaction . These reactions highlight the compound’s ability to participate in complex biochemical transformations, potentially altering gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific storage conditions, such as temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, similar compounds have shown potential activity against solid tumors, indicating a threshold effect where the compound’s efficacy is dose-dependent . Toxicological studies are essential to determine the safe and effective dosage range for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting overall cellular function. For example, its role in the preparation of dopamine receptor ligands suggests interactions with enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its cellular uptake and localization. Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
Eigenschaften
IUPAC Name |
5-chloro-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZEIYKEBEXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448402 | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344305-70-0 | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-methoxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



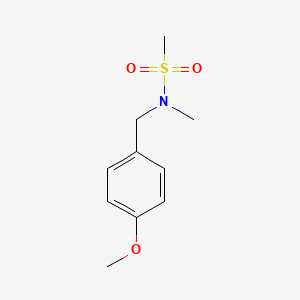
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
